REACTION_CXSMILES
|
C(=[C:8]1/[CH2:9][CH2:10][CH2:11][C:12]2[CH:13]=[C:14]([Br:18])[CH:15]=[N:16][C:17]/1=2)/C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C[OH:39]>C(Cl)Cl>[Br:18][C:14]1[CH:15]=[N:16][C:17]2[C:8](=[O:39])[CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=1
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
C(/C1=CC=CC=C1)=C\1/CCCC=2C=C(C=NC12)Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ozone was bubbled through the solution for 5 min until the solution
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The solution was removed from the dry ice/acetone bath
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel eluting with 30% to 70% EtOAc in heptane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=2C(CCCC2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.04 mmol | |
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |